molecular formula C6H4F6O2 B13618378 2-Butenoic acid, 4,4,4-trifluoro-3-(trifluoromethyl)-, methyl ester CAS No. 51097-63-3

2-Butenoic acid, 4,4,4-trifluoro-3-(trifluoromethyl)-, methyl ester

Cat. No.: B13618378
CAS No.: 51097-63-3
M. Wt: 222.08 g/mol
InChI Key: ZPHBFLZBUXUAED-UHFFFAOYSA-N
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Description

2-Butenoic acid, 4,4,4-trifluoro-3-(trifluoromethyl)-, methyl ester is a chemical compound with the molecular formula C6H5F6O2. It is known for its unique structure, which includes both trifluoromethyl and trifluoro groups, making it a valuable compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenoic acid, 4,4,4-trifluoro-3-(trifluoromethyl)-, methyl ester can be achieved through several methods. One common synthetic route involves the reaction of 1,1,1-Trifluoroacetone with methyl (triphenylphosphoranylidene)acetate . This reaction typically requires specific conditions such as controlled temperature and the presence of a catalyst to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, including the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The exact details of industrial production methods can vary depending on the manufacturer and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Butenoic acid, 4,4,4-trifluoro-3-(trifluoromethyl)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include phosphorus pentoxide, which is used in nucleophilic reactions to form esters . The conditions for these reactions typically involve controlled temperatures and the use of catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-Butenoic acid, 4,4,4-trifluoro-3-(trifluoromethyl)-, methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Butenoic acid, 4,4,4-trifluoro-3-(trifluoromethyl)-, methyl ester exerts its effects involves its interaction with molecular targets and pathways. The compound’s trifluoromethyl groups can participate in various chemical interactions, influencing the reactivity and stability of the molecule. These interactions can affect enzyme activity, binding affinity, and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both trifluoromethyl and trifluoro groups in 2-Butenoic acid, 4,4,4-trifluoro-3-(trifluoromethyl)-, methyl ester makes it unique compared to other similar compounds. This unique structure imparts distinct chemical properties, making it valuable in various applications.

Properties

CAS No.

51097-63-3

Molecular Formula

C6H4F6O2

Molecular Weight

222.08 g/mol

IUPAC Name

methyl 4,4,4-trifluoro-3-(trifluoromethyl)but-2-enoate

InChI

InChI=1S/C6H4F6O2/c1-14-4(13)2-3(5(7,8)9)6(10,11)12/h2H,1H3

InChI Key

ZPHBFLZBUXUAED-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=C(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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